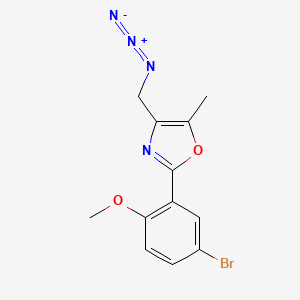
4-(Azidomethyl)-2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazole
Vue d'ensemble
Description
4-(Azidomethyl)-2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazole, also known as AZM-5-MEOX, is an organic compound with a wide range of applications in scientific research. This compound is used in the synthesis of a variety of compounds, and its unique properties allow it to be used in various biochemical and physiological experiments.
Applications De Recherche Scientifique
Synthetic Chemistry and Heterocyclic Compound Synthesis
Oxazole derivatives, including "4-(Azidomethyl)-2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazole," are key intermediates in the synthesis of heterocyclic compounds, which are crucial for developing pharmaceuticals, agrochemicals, and organic materials. The research demonstrates methods for synthesizing complex structures such as triazoles, oxazepin-ones, and other heterocycles from oxazole precursors, highlighting the versatility of oxazoles in organic synthesis (Yang et al., 2017); (Dioukhane et al., 2021).
Corrosion Inhibition
Oxazole derivatives have been evaluated for their performance as corrosion inhibitors on various metals in aggressive environments. Studies demonstrate that certain oxazole compounds effectively reduce corrosion rates, with inhibition efficiencies increasing with concentration. This suggests their potential application in protecting industrial equipment and infrastructure from corrosion-induced damage (Rahmani et al., 2018).
Antimicrobial and Antifungal Activities
Several oxazole derivatives exhibit significant antimicrobial and antifungal properties, making them candidates for developing new antimicrobial agents. These compounds' efficacy against a range of pathogenic microorganisms suggests their potential utility in treating infections and in agricultural settings to protect crops from fungal diseases (Bektaş et al., 2007).
Antioxidant Properties
Oxazole derivatives, particularly those derived from marine sources, have shown potent antioxidant activities. These compounds scavenge free radicals effectively, suggesting their use as natural antioxidants in food preservation and possibly in preventing oxidative stress-related diseases (Li et al., 2011).
Antiproliferative and Anticancer Activities
Research into oxazole derivatives has also uncovered compounds with promising antiproliferative activities against various cancer cell lines. These findings open avenues for developing new anticancer therapies based on oxazole chemistry (Kiss et al., 2019).
Propriétés
IUPAC Name |
4-(azidomethyl)-2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4O2/c1-7-10(6-15-17-14)16-12(19-7)9-5-8(13)3-4-11(9)18-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDIONUULPPCGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C=CC(=C2)Br)OC)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azidomethyl)-2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



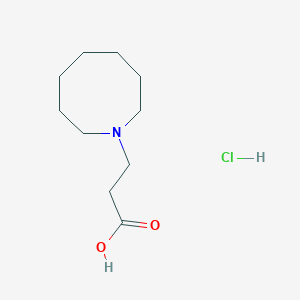
![3-[(2-Bromoacetyl)amino]-N-ethylbenzamide](/img/structure/B1440482.png)
![3-[Methyl-(3-trifluoromethyl-phenyl)-amino]-propionic acid hydrochloride](/img/structure/B1440484.png)
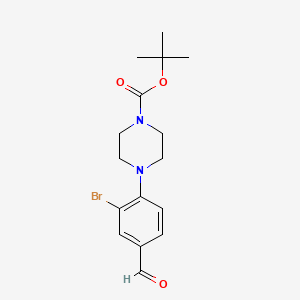
![7-{[(4-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride](/img/structure/B1440491.png)
![6-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1440492.png)
![[(3S,4R)-4-(2-Fluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1440493.png)
![[2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1440494.png)
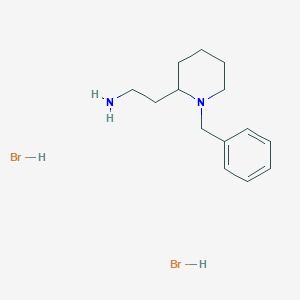
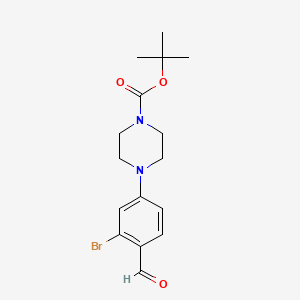
![4-[2-(4-Fluoro-phenyl)-acetyl]-morpholine-2-carboxylic acid](/img/structure/B1440497.png)
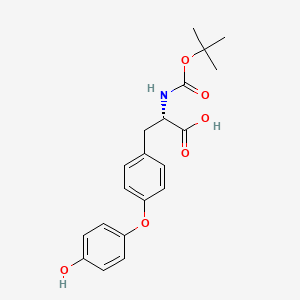
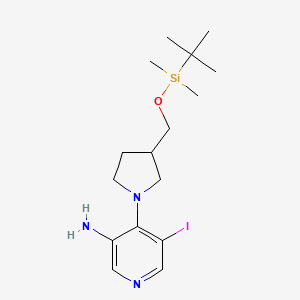
![(E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime](/img/structure/B1440500.png)